1-(trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride
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Overview
Description
1-(trifluoromethyl)-2-azabicyclo[311]heptane hydrochloride is a chemical compound known for its unique bicyclic structure, which includes a trifluoromethyl group and an azabicyclo ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This process is scalable and has been studied for its mechanism and scope . The reduction is often carried out using hydrogenation techniques with appropriate catalysts under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or other substituents are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride
- Bicyclo[3.1.1]heptane derivatives
Uniqueness: 1-(trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride is unique due to its specific trifluoromethyl substitution, which imparts distinct physicochemical properties. Compared to other bicyclo[3.1.1]heptane derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable tool in various scientific and industrial applications .
Properties
CAS No. |
2680529-30-8 |
---|---|
Molecular Formula |
C7H11ClF3N |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
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